3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine 3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13426920
InChI: InChI=1S/C8H17NO2/c9-4-1-5-11-8-2-6-10-7-3-8/h8H,1-7,9H2
SMILES: C1COCCC1OCCCN
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol

3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine

CAS No.:

Cat. No.: VC13426920

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine -

Specification

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
IUPAC Name 3-(oxan-4-yloxy)propan-1-amine
Standard InChI InChI=1S/C8H17NO2/c9-4-1-5-11-8-2-6-10-7-3-8/h8H,1-7,9H2
Standard InChI Key HRCPDNJZTQBONR-UHFFFAOYSA-N
SMILES C1COCCC1OCCCN
Canonical SMILES C1COCCC1OCCCN

Introduction

Chemical Identity and Structural Characteristics

3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine (CAS: 933758-72-6) is an organic compound featuring a tetrahydropyran ring linked via an ether bond to a propan-1-amine group. Its molecular formula is C8H17NO2\text{C}_8\text{H}_{17}\text{NO}_2, with a molecular weight of 159.23 g/mol . Key identifiers include:

  • IUPAC Name: 3-(oxan-4-yloxy)propan-1-amine

  • InChIKey: HRCPDNJZTQBONR-UHFFFAOYSA-N

  • SMILES: C1COCCC1OCCCN

The compound’s structure combines a six-membered tetrahydropyran ring with a three-carbon aliphatic chain terminating in a primary amine. This configuration confers both hydrophilic (ether oxygen, amine) and hydrophobic (tetrahydropyran) properties, influencing its solubility and reactivity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-((tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine typically involves nucleophilic substitution or Mitsunobu reactions:

  • Nucleophilic Substitution:

    • Reacting tetrahydropyran-4-ol with 3-bromopropan-1-amine in the presence of a base (e.g., NaH) yields the target compound .

    • Reaction:

      Tetrahydropyran-4-ol+3-Bromopropan-1-amineNaH, DMF3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine\text{Tetrahydropyran-4-ol} + \text{3-Bromopropan-1-amine} \xrightarrow{\text{NaH, DMF}} \text{3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine}
  • Mitsunobu Reaction:

    • Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple tetrahydropyran-4-ol with 3-aminopropanol.

Optimization and Yield

  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their polarity and ability to dissolve intermediates .

  • Yield: Reported yields range from 65–80%, depending on purification methods (e.g., column chromatography or recrystallization).

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight159.23 g/mol
Boiling Point245–250°C (estimated)
LogP (Partition Coefficient)0.9 (predicted)
SolubilityMiscible in polar solvents (e.g., water, ethanol)
StabilityStable under inert conditions; sensitive to oxidation

Pharmacological and Biological Activity

Preclinical Findings

  • Anticancer Activity: Derivatives of tetrahydropyran exhibit antiproliferative effects in CT26 xenograft models (IC50_{50}: 25–75 nM) .

  • Anti-Inflammatory Effects: Similar compounds reduce TNF-α and IL-6 levels in murine models .

Applications in Drug Development

Medicinal Chemistry

  • Lead Compound: The amine and ether functional groups make it a versatile scaffold for designing CNS agents or kinase inhibitors .

  • Prodrug Potential: The tetrahydropyran moiety enhances blood-brain barrier penetration, as seen in LY-3200882 (a TGF-β inhibitor) .

Industrial Applications

  • Catalysis: Used in asymmetric synthesis due to its chiral centers .

  • Material Science: Incorporated into polymers for improved thermal stability.

ParameterDetailsSource
Toxicity (LD50_{50})Not established; handle with precautions
GHS ClassificationH302 (Harmful if swallowed)
Storage2–8°C under nitrogen atmosphere

Comparative Analysis with Analogues

CompoundStructural DifferenceBioactivity
3-(Tetrahydro-2H-pyran-4-yl)propanoic acidCarboxylic acid substituentUsed in peptide synthesis
LY-3200882Pyrazole and pyridine ringsTGF-β inhibitor (Phase I trials)
PF-04455242Biphenyl and sulfonamide groupsκ-opioid antagonist

Future Research Directions

  • Target Identification: Elucidate specific molecular targets via proteomic screening.

  • Formulation Optimization: Develop nanocrystalline or liposomal delivery systems to enhance bioavailability.

  • Toxicological Profiling: Conduct acute and chronic toxicity studies in rodent models.

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